Cas no 2060005-14-1 (7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)

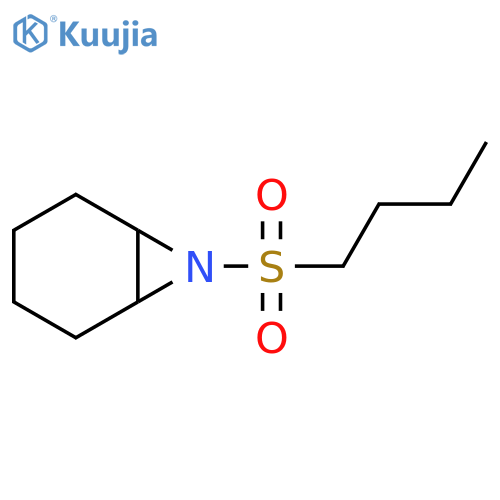

2060005-14-1 structure

商品名:7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane

CAS番号:2060005-14-1

MF:C10H19NO2S

メガワット:217.328361749649

MDL:MFCD30487756

CID:5222032

PubChem ID:137702649

7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane 化学的及び物理的性質

名前と識別子

-

- 7-Azabicyclo[4.1.0]heptane, 7-(butylsulfonyl)-

- 7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane

-

- MDL: MFCD30487756

- インチ: 1S/C10H19NO2S/c1-2-3-8-14(12,13)11-9-6-4-5-7-10(9)11/h9-10H,2-8H2,1H3

- InChIKey: ZECHKVFAPXGWTN-UHFFFAOYSA-N

- ほほえんだ: C12C(N1S(CCCC)(=O)=O)CCCC2

7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329949-10.0g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 10.0g |

$3191.0 | 2025-03-18 | |

| Enamine | EN300-329949-0.1g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 0.1g |

$653.0 | 2025-03-18 | |

| Enamine | EN300-329949-0.05g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 0.05g |

$624.0 | 2025-03-18 | |

| Enamine | EN300-329949-2.5g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 2.5g |

$1454.0 | 2025-03-18 | |

| Enamine | EN300-329949-10g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 10g |

$3191.0 | 2023-09-04 | ||

| Enamine | EN300-329949-0.25g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 0.25g |

$683.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039020-1g |

7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95% | 1g |

¥3717.0 | 2023-03-11 | |

| Enamine | EN300-329949-0.5g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| Enamine | EN300-329949-5.0g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 | |

| Enamine | EN300-329949-5g |

7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |

2060005-14-1 | 5g |

$2152.0 | 2023-09-04 |

7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

2060005-14-1 (7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬